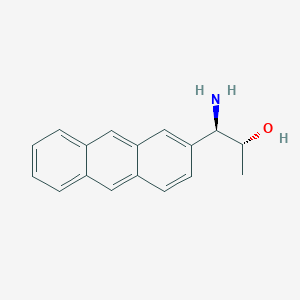
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound that features an amino group and an anthryl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction.
Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automation: Implementing automated systems for continuous production and monitoring.
化学反応の分析
Types of Reactions
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The anthryl group can be reduced to form dihydroanthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Tosylates, chlorides.
科学的研究の応用
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthryl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
類似化合物との比較
Similar Compounds
(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-2-anthrylpropan-2-OL: Lacks the chiral center, leading to different reactivity and applications.
1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.
Uniqueness
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its chiral nature and the presence of the anthryl group, which imparts specific optical and electronic properties.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
(1R,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m1/s1 |
InChIキー |
IEUXOJZOMJGBBC-DIFFPNOSSA-N |
異性体SMILES |
C[C@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
正規SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


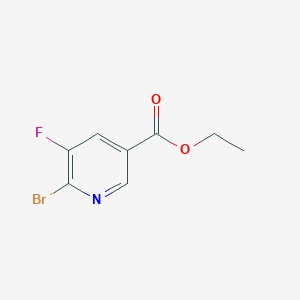



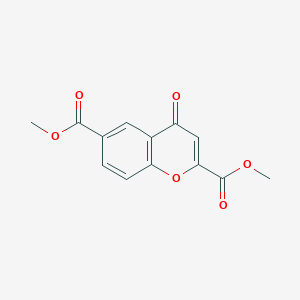
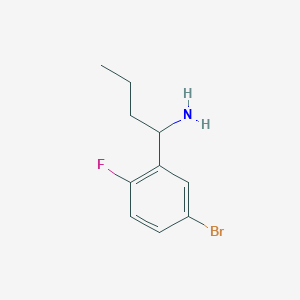
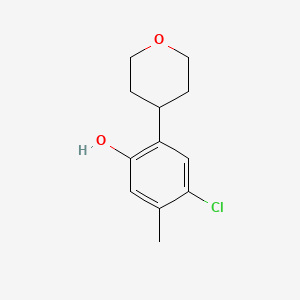
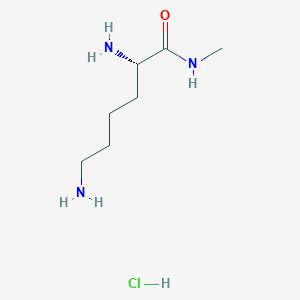
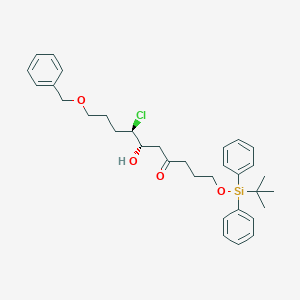
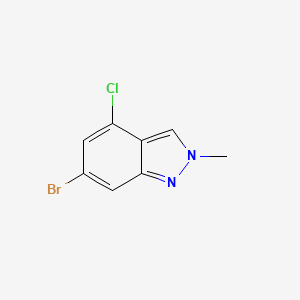
![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
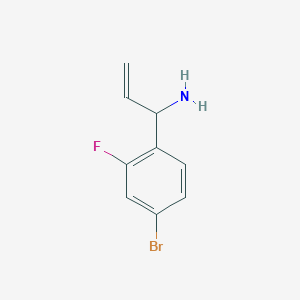
![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)
